2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole and pyridazine ring system. The core structure is substituted with a 4-fluorophenyl group at position 3 and a thioacetamide moiety at position 6, where the acetamide is further functionalized with an m-tolyl (meta-methylphenyl) group. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological activity .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-3-2-4-16(11-13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLJQVFUBNRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a member of the triazolopyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 351.36 g/mol. The structure features a triazole ring fused with a pyridazine moiety and includes a fluorophenyl group and a thioacetamide functional group. This unique arrangement contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that it binds to the active sites of these kinases, disrupting signaling pathways that promote cell growth and survival .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial effects:
- Antibacterial and Antifungal Activities : It has been reported to possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. This activity is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential enzymes.
Other Pharmacological Effects
Additional studies have suggested various therapeutic applications:
- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory response .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide | Triazolopyridazine core | Anticancer properties |
| 6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
This table highlights the structural similarities and differences among compounds in the same class, emphasizing their unique biological activities.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of triazolopyridazine derivatives demonstrated that compounds with structural features similar to This compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Study 2: Antimicrobial Efficacy Testing
In another investigation focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain modifications enhanced their efficacy against resistant strains of bacteria, suggesting potential for clinical application in treating infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Substituent Variations on the Triazolo-Pyridazine Ring
- Target Compound : 4-fluorophenyl at position 3.
- Analog 1 (C1632) : 3-methyl group on the triazolo ring and a phenyl group at position 3 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) .
- Analog 2 () : 3-fluorophenyl at position 3 and 3-(trifluoromethyl)phenyl on the acetamide .
Key Differences :
- Fluorine vs.
- Trifluoromethyl vs. m-Tolyl: The trifluoromethyl group in Analog 2 is a stronger electron-withdrawing substituent than the methyl group in the target compound, which may alter binding affinity to biological targets .
Acetamide Functionalization
- Target Compound : m-Tolyl (meta-methylphenyl) group.
- C1632 : N-methyl and 3-phenyl substitution.
- Analog 2 : 3-(Trifluoromethyl)phenyl group.
Impact on Solubility :
- The m-tolyl group in the target compound may reduce solubility compared to the trifluoromethyl group in Analog 2 due to increased hydrophobicity .
C1632 (N-Methyl-N-[3-(3-Methyltriazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
- Mechanism : Inhibits Lin-28/let-7 interaction, promoting differentiation of cancer stem cells (CSCs) and reducing tumorsphere formation .
- Activity : Downregulates PD-L1 and inhibits tumor growth in vitro and in vivo .
- Molecular Weight : 412.48 g/mol (calculated from ).
Target Compound
- Predicted Activity : The 4-fluorophenyl group may enhance binding to Lin-28 or similar targets due to increased electronegativity and steric effects compared to C1632. However, experimental validation is required.
- Molecular Weight : Estimated ~430–450 g/mol based on structural similarity.
Analog 2 (3-Fluorophenyl and Trifluoromethylphenyl Substituents)
- Potential Advantages: The trifluoromethyl group could improve pharmacokinetic properties (e.g., half-life) but may introduce toxicity risks .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
